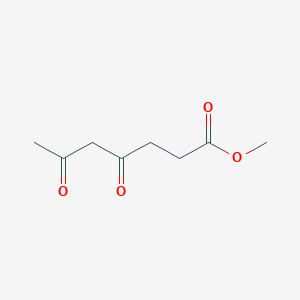

Methyl 4,6-dioxoheptanoate

説明

BenchChem offers high-quality Methyl 4,6-dioxoheptanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4,6-dioxoheptanoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 4,6-dioxoheptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-6(9)5-7(10)3-4-8(11)12-2/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKNGJNPKXTDJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methyl 4,6-Dioxoheptanoate (SAME): A Potent Pharmacophore and Modulator of Heme Biosynthesis

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper

Executive Summary

Methyl 4,6-dioxoheptanoate (CAS: 80480-42-8), biologically recognized as Succinylacetone Methyl Ester (SAME) , is a highly versatile aliphatic building block and a potent pharmacological tool. While it serves as a critical synthetic precursor for anti-leukemic prodigiosenes 1, its most profound biological application lies in its role as a cell-permeable prodrug.

By acting as a lipophilic delivery vehicle for succinylacetone, SAME induces targeted, competitive inhibition of 5-aminolevulinic acid dehydratase (ALAD) . This targeted inhibition allows researchers to accurately model the biochemical pathology of Hereditary Tyrosinemia Type 1 (HT1) and acute hepatic porphyrias by driving massive intracellular accumulation of 5-aminolevulinic acid (ALA) without the confounding accumulation of downstream porphyrins [[2]]().

Mechanistic Core: ALAD Inhibition and Pharmacokinetics

The fundamental challenge in studying ALA-mediated toxicity is that direct administration of ALA leads to the accumulation of downstream heme precursors, muddying experimental data. Conversely, succinylacetone (SA) is a potent ALAD inhibitor (Ki = 0.03 μmol/L) but is highly hydrophilic, resulting in poor and variable membrane permeability in vivo3.

SAME circumvents this barrier. As a methyl ester, it rapidly diffuses across the blood-brain barrier and cellular lipid bilayers. Once in the cytosol, non-specific esterases hydrolyze SAME into active SA, effectively halting the conversion of ALA to Porphobilinogen (PBG).

Fig 1: Disruption of the Heme Biosynthesis Pathway via SAME-mediated ALAD inhibition.

Downstream Pathology: ALA Auto-Oxidation and Iron Dysregulation

The accumulation of ALA induced by SAME is highly cytotoxic. At physiological pH, ALA behaves as a pro-oxidant, undergoing metal-catalyzed auto-oxidation. This process generates Reactive Oxygen Species (ROS)—including superoxide and hydroxyl radicals—and yields 4,5-dioxovaleric acid (DOVA) 3.

This oxidative burst acts as a signaling mechanism that disrupts cellular iron homeostasis. The ROS generated by ALA auto-oxidation trigger the activation of Iron Regulatory Protein 1 (IRP1) 4. Activated IRP1 represses ferritin translation, leading to the mobilization of free intracellular iron, which in turn fuels further Fenton chemistry and lipid peroxidation. Concurrently, DOVA and ROS directly damage and downregulate neuronal GABAA receptors, providing a biochemical mechanism for the severe neuropsychiatric symptoms observed in porphyric crises 3.

Fig 2: Downstream signaling and oxidative pathology resulting from SAME-induced ALA accumulation.

Quantitative Biomarker Alterations

The systemic administration of SAME yields highly reproducible biochemical alterations. The table below synthesizes quantitative data from acute (48-hour) in vivo rat models of ALA overload [[2]]().

| Biomarker / Parameter | Tissue / Source | % Change vs. Control | Biological Implication |

| 5-Aminolevulinic Acid (ALA) | Plasma | +27% | Successful ALAD inhibition; systemic ALA overload |

| Total Non-Heme Iron | Liver | +37% | Iron mobilization from storage proteins |

| Total Non-Heme Iron | Brain | +20% | Neurological iron dysregulation |

| Transferrin Saturation | Plasma | +77% | Systemic iron overload mimicking hemochromatosis |

| Protein Carbonyls | Liver | +15% | Oxidative damage to hepatic proteins |

| TBARS (Lipid Peroxidation) | Brain | +42% | Severe oxidative stress in lipid-rich neural tissue |

| CuZn-Superoxide Dismutase | Brain | +44% | Compensatory antioxidant response to ROS |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols incorporate built-in validation mechanisms (causal controls) to isolate the specific effects of SAME.

Protocol A: In Vivo Induction of Acute ALA Overload (Rat Model)

Purpose: To model the hepatic and neurological damage of porphyrias without depleting total cellular heme.

-

Preparation: Dissolve SAME in sterile saline and titrate to pH 7.4.

-

Metabolic Standardization (Causality Step): Fast Wistar rats for 12–24 hours prior to administration. Rationale: Fasting naturally upregulates hepatic ALAS1 via PGC-1α activation. This synergizes with SAME's ALAD inhibition to maximize ALA accumulation rapidly, establishing a robust phenotype before secondary heme-depletion toxicities occur [[2]]().

-

Administration: Administer SAME via intraperitoneal (i.p.) injection (e.g., 50 mg/kg body weight).

-

Incubation: Maintain the model for exactly 48 hours.

-

Validation & Harvest: Euthanize and collect plasma, liver, and brain tissue. Validate the model by confirming a decrease in urinary coproporphyrins (proving ALAD inhibition) alongside elevated plasma ALA 5.

Protocol B: In Vitro IRP1 Activation Assay

Purpose: To prove that SAME-induced IRP1 activation is strictly mediated by oxidative stress.

-

Cell Culture: Plate pulmonary fibroblasts or WERI neuronal cells in DMEM supplemented with 10% FBS.

-

Treatment: Introduce 1–4 mM SAME into the culture medium.

-

Self-Validating Control (Causality Step): In a parallel cohort, co-incubate cells with SAME and the antioxidant N-acetylcysteine (NAC). Rationale: If SAME activates IRP1 via direct allosteric interaction, NAC will have no effect. If the activation is ROS-dependent (via ALA auto-oxidation), NAC will completely abrogate IRP1 activation 4.

-

Harvest: Lyse cells using a non-denaturing buffer (e.g., Triton X-100 based) to preserve the native conformation of IRP1.

-

Analysis: Perform an Electrophoretic Mobility Shift Assay (EMSA) using a 32 P-labeled Iron-Responsive Element (IRE) probe to quantify active IRP1 binding.

Synthetic Utility in Oncology

Beyond its direct biological activity as an ALAD inhibitor, Methyl 4,6-dioxoheptanoate is a premier structural building block in medicinal chemistry. It is utilized via Knorr condensation to synthesize complex pyrrole derivatives. These pyrroles are subsequently assembled into prodigiosenes —a class of molecules possessing a 4-methoxypyrrolyldipyrrin skeleton.

Recent in vivo zebrafish models have demonstrated that prodigiosenes derived from SAME exhibit potent, selective cytotoxicity against K562 chronic myelogenous leukemia cells, frequently outperforming targeted therapies like imatinib mesylate [[1]]() 6.

Conclusion

Methyl 4,6-dioxoheptanoate (SAME) is indispensable for researchers investigating the intersection of heme biosynthesis, iron metabolism, and oxidative stress. By leveraging its superior lipophilicity over succinylacetone, scientists can induce precise, targeted ALAD inhibition to generate robust models of ALA-overload pathologies. Simultaneously, its utility as a synthetic precursor continues to drive the discovery of novel anti-leukemic therapeutics.

References

-

Iron mobilization by succinylacetone methyl ester in rats. A model study for hereditary tyrosinemia and porphyrias characterized by 5-aminolevulinic acid overload. Free Radical Biology and Medicine / Taylor & Francis. 2

-

5-Aminolevulinate and 4, 5-dioxovalerate ions decrease GABAA receptor density in neuronal cells, synaptosomes and rat brain. Brain Research / Adhikari Lab. 3

-

Haem precursor δ-aminolaevulinic acid induces activation of the cytosolic iron regulatory protein 1. Biochemical Journal / Portland Press. 4

-

Liver Damage Induced by Succinylacetone: A Shared Redox Imbalance Mechanism between Tyrosinemia and Hepatic Porphyrias. J. Braz. Chem. Soc. / Scite.ai. 5

-

Organic & Biomolecular Chemistry - Synthesis and anti-leukemia activity of prodigiosenes. Acadia University / Royal Society of Chemistry. 1

Sources

The Chemical Biology of Dioxoheptanoates: From Metabolic Biomarkers to Synthetic Probes

Executive Summary

Dioxoheptanoates—most notably 4,6-dioxoheptanoic acid (commonly known as succinylacetone) and its 4,7-isomers—represent a highly versatile class of dicarbonyl compounds. Originally discovered as endogenous pathological metabolites, these molecules have evolved into critical tools for modern chemical biology, drug discovery, and biosynthetic mapping. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic analysis of dioxoheptanoates, detailing their historical discovery, their precise enzymatic targets, and field-proven methodologies for their application in synthetic biology and proteomics.

Historical Discovery and Pathological Significance

The history of dioxoheptanoates is deeply intertwined with the study of human metabolic disorders. 4,6-Dioxoheptanoic acid was first identified as an abnormal catabolic byproduct of the tyrosine degradation pathway[1]. It serves as the primary diagnostic marker for Tyrosinemia Type I, a severe autosomal recessive disorder caused by a deficiency in the enzyme fumarylacetoacetate hydrolase[1].

In 1981, a landmark study by Tschudy et al. demonstrated that 4,6-dioxoheptanoic acid is a remarkably potent inhibitor of δ-aminolevulinic acid (ALA) dehydratase (also known as porphobilinogen synthase), the second enzyme in the heme biosynthesis pathway[2]. The accumulation of 4,6-dioxoheptanoic acid in patients directly suppresses heme production, leading to the secondary porphyria observed in Tyrosinemia Type I[3].

Mechanistic Enzymology: ALA Dehydratase Inhibition

To utilize dioxoheptanoates effectively in drug design, one must understand the causality of their inhibitory action. ALA dehydratase catalyzes the asymmetric condensation of two molecules of δ-aminolevulinic acid to form the pyrrole ring of porphobilinogen (PBG)[2].

The Causality of Inhibition: 4,6-Dioxoheptanoic acid acts as a structural mimic of the natural substrate. Because it possesses a 1,3-dicarbonyl moiety (a β-diketone) combined with a carboxylic acid tail[1], it effectively outcompetes ALA for the active site. Once bound, it engages the active-site lysine residues to form a highly stable, dead-end covalent Schiff base complex, effectively paralyzing the enzyme's catalytic machinery[2].

Mechanism of ALA dehydratase inhibition by 4,6-dioxoheptanoic acid.

Dioxoheptanoates in Synthetic and Chemical Biology

Beyond their role as endogenous inhibitors, dioxoheptanoates have been co-opted by researchers for advanced chemical applications.

Isotope Tracing in Polyketide Biosynthesis

In the study of complex natural products, isotope-labeled dioxoheptanoates are utilized to map cryptic metabolic pathways. For instance, Priestley et al. synthesized methyl[5,6-13C2]-4,6-dioxoheptanoate to investigate the biosynthesis of nonactin, a macrocyclic polyether antibiotic produced by Streptomyces griseus[4]. The unexpected incorporation patterns of this labeled precursor provided critical evidence for a novel degradation pathway of levulinate through propionate, fundamentally altering our understanding of polyketide assembly[4].

Paal-Knorr Condensations and CEP Biomarkers

4,7-Dioxoheptanoates are instrumental in the study of oxidative stress. Lipid oxidation generates γ-hydroxyalkenals that react with protein lysyl residues to form carboxyethylpyrroles (CEPs), which are critical biomarkers for age-related macular degeneration (AMD), autism, and cancer[5]. To generate specific antibodies for these biomarkers, Salomon et al. utilized 4,7-dioxoheptanoate to synthetically modify proteins via the Paal-Knorr condensation[5].

Fluorescent Probes for Phosphatase Profiling

The dicarbonyl scaffold of 4,6-dioxoheptanoic acid is an excellent bio-orthogonal linker. It has been used to conjugate the cyclic peptide pyoverdin to cephalexin[6]. Furthermore, it was a key building block in the design of AX7574, a microcystin-derived fluorescent probe. By coupling a tetramethylrhodamine 1,3-diketone derivative to microcystin-LR, researchers created a probe that specifically labels the active site of serine/threonine protein phosphatases (such as PP-1) with a 1:1 stoichiometry and an IC50 of 4.0 nM[6].

Quantitative Profiling of Dioxoheptanoate Derivatives

The following table summarizes the quantitative binding and inhibitory profiles of key dioxoheptanoate derivatives across various biological targets.

| Compound / Derivative | Biological Target | Primary Application | Binding Affinity / IC50 | Source |

| 4,6-Dioxoheptanoic acid | ALA Dehydratase | Heme biosynthesis inhibition | Potent (Low μM range) | Tschudy et al.[2] |

| 4,7-Dioxoheptanoate ester | Lysine residues (Proteins) | CEP biomarker generation | N/A (Covalent modifier) | Salomon et al.[5] |

| AX7574 (Conjugate) | Protein Phosphatase 1 (PP-1) | Fluorescent active site probe | 4.0 nM | Bioconjugate Chem.[6] |

| [5,6-13C2]-4,6-Dioxoheptanoate | Nonactin Biosynthetic Enzymes | Isotope tracing in S. griseus | N/A (Metabolic tracer) | Priestley et al.[4] |

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the physicochemical causality behind each critical step.

Protocol 1: ALA Dehydratase Inhibition Assay

Objective: Quantify the inhibitory potency of 4,6-dioxoheptanoic acid against purified ALA dehydratase.

-

Enzyme Preparation: Isolate ALA dehydratase from human erythrocytes or a recombinant expression system.

-

Pre-incubation (Critical Step): Incubate the enzyme with varying concentrations of 4,6-dioxoheptanoic acid (0.1 nM to 10 μM) in a potassium phosphate buffer (pH 6.8) containing 9.4 mM dithiothreitol (DTT) for 15 minutes at 37°C[7].

-

Causality: DTT prevents the oxidation of crucial active-site sulfhydryl groups. By maintaining these thiols in a reduced state, we ensure that any observed loss of activity is strictly due to the competitive binding of the dioxoheptanoate rather than spontaneous enzyme degradation[2].

-

-

Substrate Addition: Initiate the reaction by adding δ-aminolevulinic acid (ALA) to a final concentration of 5 mM.

-

Reaction & Termination: Incubate for 1 hour at 37°C. Terminate the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

-

Causality: TCA rapidly denatures and precipitates the protein, stopping the catalytic formation of PBG instantly and locking the kinetic state.

-

-

Colorimetric Detection & Validation: Mix the clarified supernatant with modified Ehrlich's reagent. Read absorbance at 555 nm. Validate the assay by ensuring the no-inhibitor control yields maximum absorbance, while an enzyme-free blank yields zero.

Protocol 2: Synthesis and Validation of CEP-Protein Adducts

Objective: Generate carboxyethylpyrrole (CEP) modified proteins using 4,7-dioxoheptanoates to study oxidative stress markers.

-

Reagent Preparation: Synthesize the 9-fluorenylmethyl ester of 4,7-dioxoheptanoate[5].

-

Causality: The reaction of unprotected 4,7-dioxoheptanoate with proteins yields extremely low modification levels due to electrostatic repulsion from the free carboxylate[5]. Masking this group with a fluorenylmethyl ester eliminates charge interference, driving the Paal-Knorr condensation forward.

-

-

Condensation: Incubate the target protein (e.g., Human Serum Albumin, 1 mg/mL) with a 50-fold molar excess of the protected dioxoheptanoate in PBS (pH 7.2) at 37°C for 24 hours[5].

-

Deprotection: Treat the mixture with 7,11-diazabicyclo[5.4.0]undec-11-ene (DBU)[5].

-

Causality: DBU is a non-nucleophilic base that efficiently cleaves the fluorenylmethyl group via a β-elimination mechanism, restoring the native carboxyethyl footprint without degrading the newly formed pyrrole ring[5].

-

-

Validation: Confirm CEP modification via Western blotting using polyclonal anti-CEP antibodies and intact protein LC-MS to determine the exact stoichiometry of the modification[5].

Workflow for synthesizing and validating CEP-protein adducts.

References

- Tschudy, D. P., Hess, R. A., & Frykholm, B. C. (1981). "Inhibition of delta-aminolevulinic acid dehydrase by 4,6-dioxoheptanoic acid." Journal of Biological Chemistry.

- Salomon, R. G., et al. "The Discovery of Carboxyethylpyrroles (CEPs): Critical Insights into AMD, Autism, Cancer, and Wound Healing from Basic Research on the Chemistry of Oxidized Phospholipids.

- Rong, J., Nelson, M. E., Kusche, B., & Priestley, N. D. (2010). "Nonactin Biosynthesis: Unexpected Patterns of Label Incorporation from 4,6-Dioxoheptanoate Show Evidence of a Degradation Pathway for Levulinate through Propionate in Streptomyces griseus.

- "4,6-Dioxoheptanoic acid (Succinylacetone) | Endogenous Metabolite." MedChemExpress.

- "Design and Synthesis of AX7574: A Microcystin-Derived, Fluorescent Probe for Serine/Threonine Phosphatases.

- "Succinylacetone | C7H10O4 | CID 5312.

Sources

- 1. Succinylacetone | C7H10O4 | CID 5312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Inhibition of delta-aminolevulinic acid dehydrase by 4,6-dioxoheptanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Discovery of Carboxyethylpyrroles (CEPs): Critical Insights into AMD, Autism, Cancer, and Wound Healing from Basic Research on the Chemistry of Oxidized Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

The Chemical Versatility of Methyl 4,6-Dioxoheptanoate: From Porphyrin Biosynthesis to Anti-Leukemia Prodigiosenes

Executive Overview

Methyl 4,6-dioxoheptanoate is a highly functionalized, asymmetrical β -diketone ester that serves as a cornerstone building block in advanced heterocyclic organic synthesis. Unlike symmetrical diketones, its differentiated termini—a methyl ketone on one side and a methyl ester tethered via an aliphatic chain on the other—allow for highly regioselective transformations. This technical guide explores the de novo synthesis of this critical intermediate and its pivotal role in generating complex pyrroles, specifically focusing on porphyrin biosynthesis and the development of C-ring modified prodigiosenes targeting chronic myelogenous leukemia (CML).

Physicochemical Profile

Understanding the baseline properties of Methyl 4,6-dioxoheptanoate is critical for reaction design, particularly regarding its solubility, enolization potential, and stability in various solvent systems .

| Property | Value |

| IUPAC Name | Methyl 4,6-dioxoheptanoate |

| CAS Number | 80480-42-8 |

| Molecular Formula | C 8 H 12 O 4 |

| Molecular Weight | 172.18 g/mol |

| SMILES | CC(=O)CC(=O)CCC(=O)OC |

| Physical State | Liquid (at Standard Temperature and Pressure) |

De Novo Synthesis of Methyl 4,6-Dioxoheptanoate

The synthesis of this asymmetrical diketone requires strict chemoselectivity to prevent unwanted transesterification or premature cyclization. The most robust route utilizes tert-butyl acetoacetate and methyl succinyl chloride .

Protocol 1: Chemoselective Acylation and Decarboxylation

-

Step 1: Enolate Formation. Dissolve tert-butyl acetoacetate in anhydrous methanol/toluene. Add magnesium methoxide dropwise at 0 °C.

-

Causality: Magnesium methoxide acts as a mild base. The resulting magnesium enolate is stabilized via bidentate chelation, preventing O-acylation and directing subsequent electrophilic attack exclusively to the carbon center.

-

-

Step 2: Acylation. Slowly add 3-methoxycarbonylpropionyl chloride (methyl succinyl chloride) to the enolate solution. Stir for 2 hours at room temperature to form the tricarbonyl intermediate.

-

Step 3: Selective Decarboxylation. Concentrate the crude mixture and reflux in benzene with a catalytic amount of p-toluenesulfonic acid (or treat with neat trifluoroacetic acid).

-

Causality: The tert-butyl ester is highly acid-labile, undergoing cleavage to form isobutylene gas and a β -keto acid, which immediately decarboxylates under thermal conditions. The methyl ester remains completely intact due to its stability against acidic cleavage, yielding the target methyl 4,6-dioxoheptanoate.

-

-

Self-Validation & QC: The reaction is self-validating through the physical observation of gas evolution (isobutylene and CO 2 ). Completion is confirmed when gas evolution ceases. GC-MS must verify the exact mass of the product (m/z 172.18), and 1 H-NMR should confirm the loss of the massive tert-butyl singlet (~1.4 ppm).

Application I: Knorr Pyrrole Synthesis for Porphyrin Precursors

Methyl 4,6-dioxoheptanoate gained prominence through the work of Battersby and colleagues in the synthesis of 13 C-enriched pyrroles for porphyrin biosynthesis studies . By alkylating the diketone and subjecting it to a Knorr condensation, researchers can build highly substituted, isotopically labeled pyrroles.

Fig 1. Mechanistic pathway of Knorr pyrrole synthesis utilizing methyl 4,6-dioxoheptanoate.

Protocol 2: The Knorr Condensation Workflow

-

Step 1: Alkylation. React methyl 4,6-dioxoheptanoate with methyl chloroacetate under basic conditions (e.g., K 2 CO 3 ) to form dimethyl 3-acetyl-4-oxoheptanedioate.

-

Step 2: In Situ Reduction. In a separate vessel, dissolve an oxime derivative (e.g., dibenzyl hydroxyiminomalonate) in glacial acetic acid. Add zinc dust slowly.

-

Causality: Zinc in acetic acid chemoselectively reduces the oxime to a highly reactive α -aminoketone.

-

-

Step 3: Condensation. Immediately introduce the alkylated diketone from Step 1 to the reduction mixture. Heat to 80 °C.

-

Causality: The α -aminoketone is highly prone to self-condensation (forming pyrazines). By generating it in situ in the presence of the β -diketone, it is kinetically trapped, driving the cross-condensation to form the pyrrole ring.

-

-

Self-Validation & QC: The reaction progress is monitored by TLC (disappearance of the diketone). The final pyrrole is validated by 1 H-NMR, specifically identifying the characteristic pyrrole N-H broad singlet at 9.0–10.0 ppm.

Application II: C-Ring Modified Prodigiosenes for Targeted Anti-Cancer Therapeutics

Prodigiosenes are a family of tripyrrolic compounds known for their potent anti-cancer properties, primarily through copper-mediated DNA cleavage. The Thompson group utilized methyl 4,6-dioxoheptanoate to synthesize novel prodigiosenes with pendant alkyl ester groups on the C-ring, aiming to improve targeted efficacy against K562 chronic myelogenous leukemia (CML) cells .

Fig 2. Step-by-step synthesis of C-ring modified prodigiosenes for anti-leukemia therapeutics.

Protocol 3: Prodigiosene Synthesis via Suzuki Cross-Coupling

-

Step 1: Hydrogenolysis & Formylation. Subject the C-ring Knorr pyrrole (derived from methyl 4,6-dioxoheptanoate) to H 2 over a Pd/C catalyst to cleave the benzyl ester, followed by spontaneous decarboxylation. Treat the resulting α -free pyrrole with trimethylorthoformate (TMOF) and TFA to yield a 2-formyl pyrrole.

-

Step 2: Dipyrrinone Formation. Condense the 2-formyl pyrrole with 4-methoxy-3-pyrrolin-2-one in basic methanol.

-

Step 3: Bromination. React the dipyrrinone with excess POBr 3 (4 equiv.) added in two portions over 5 days.

-

Causality: The dipyrrinone core is electronically deactivated and sterically hindered. The extended 5-day reaction time and portion-wise addition of the brominating agent are critical to force the nucleophilic substitution to completion, preventing the recovery of unreacted starting material.

-

-

Step 4: Suzuki Cross-Coupling. Cross-couple the 2-bromodipyrrin with N-Boc pyrrole-2-boronic acid using a Palladium catalyst.

-

Causality: Traditional acid-catalyzed condensation often fails with highly functionalized C-rings. The Suzuki coupling provides a modular, late-stage functionalization pathway, allowing for the retention of the delicate pendant alkyl ester groups required for SAR studies.

-

-

Self-Validation & QC: The final prodigiosene is validated via High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the tripyrrolic system. UV-Vis spectroscopy is used to confirm the highly conjugated prodigiosene chromophore, which typically exhibits a strong absorbance maximum ( λmax ) around 530–540 nm.

Quantitative Efficacy Data

The structural modifications derived from methyl 4,6-dioxoheptanoate yielded compounds that maintained the DNA cleavage ability of natural prodigiosin while demonstrating selective induction of cell death in K562 leukemia cells .

| Compound | Structural Modification (C-Ring) | DNA Cleavage (EC 50 , μM) | K562 Cell Efficacy |

| Prodigiosin (Control) | Natural C-ring | 9.2 | High |

| Compound 8a | Pendant methyl ester | 14.1 | High (Selective apoptosis) |

| Compound 8b | Pendant ethyl ester | Comparable to 8a | High |

Conclusion

Methyl 4,6-dioxoheptanoate is far more than a simple aliphatic ester; it is a highly programmable synthetic module. By understanding the causality behind its reactivity—specifically its chemoselective acylation, controlled decarboxylation, and kinetic trapping in Knorr condensations—researchers can leverage this molecule to build complex, bioactive architectures ranging from isotopic porphyrin tracers to next-generation anti-leukemia therapeutics.

References

-

Biosynthesis of porphyrins and related macrocycles. Part 15. Synthesis of stereospecifically labelled porphobilinogen and of [2- 13 C]-,[5- 13 C]-, and [2,5- 13 C 2 ]-porphobilinogen. Journal of the Chemical Society, Perkin Transactions 1, 1981. URL:[Link]

-

Synthesis of C-ring modified prodigiosenes and their evaluation as anti-cancer agents. Organic & Biomolecular Chemistry, 2013. URL:[Link]

-

PubChemLite - Methyl 4,6-dioxoheptanoate (C 8 H 12 O 4 ). PubChem Database. URL:[Link]

Methyl 4,6-dioxoheptanoate in multicomponent reactions

Application Note: Methyl 4,6-Dioxoheptanoate as a Versatile 1,3-Dicarbonyl Building Block in Multicomponent Reactions

Executive Summary & Strategic Rationale

In the landscape of modern drug discovery and complex heterocycle synthesis, Multicomponent Reactions (MCRs) stand out for their atom economy and ability to rapidly generate structural diversity. While symmetrical 1,3-diketones (like acetylacetone) are ubiquitous in MCRs, they lack orthogonal functional handles for late-stage derivatization.

Methyl 4,6-dioxoheptanoate (CAS 80480-42-8) solves this limitation[1]. Structurally, it is an unsymmetrical β-diketone featuring a pendant methyl ester group (CH3-C(=O)-CH2-C(=O)-CH2-CH2-COOCH3). When deployed in MCRs, the highly reactive C5 methylene group participates in cyclization, while the pendant ester remains intact. This provides a critical bio-orthogonal handle for downstream saponification, amide coupling, or attachment to solid supports—a strategy successfully employed in the synthesis of C-ring modified prodigiosenes for anti-leukemia SAR studies[2]. Furthermore, its activated CH groups make it a valuable crosslinking agent in Michael addition-curing synthetic resins[3].

This guide details the mechanistic rationale and self-validating protocols for utilizing methyl 4,6-dioxoheptanoate in two classic MCRs: the Biginelli and Hantzsch reactions.

Mechanistic Pathway: The Biginelli Reaction

The Biginelli reaction utilizes a 1,3-dicarbonyl, an aldehyde, and urea to form functionalized dihydropyrimidinones (DHPMs). When using methyl 4,6-dioxoheptanoate, the reaction yields a DHPM with a highly valuable propionate ester side-chain.

Fig 1: Biginelli MCR pathway utilizing methyl 4,6-dioxoheptanoate to form a functionalized DHPM.

Self-Validating Experimental Protocols

Protocol A: Biginelli Synthesis of Ester-Functionalized DHPMs

Objective: Synthesize a dihydropyrimidinone scaffold utilizing methyl 4,6-dioxoheptanoate.

Reagents:

-

Methyl 4,6-dioxoheptanoate (1.0 mmol)

-

Substituted Benzaldehyde (1.0 mmol)

-

Urea or Thiourea (1.5 mmol)

-

p-Toluenesulfonic acid (p-TsOH) (0.1 mmol)

-

Absolute Ethanol (5.0 mL)

Step-by-Step Methodology:

-

Initiation: To a 25 mL round-bottom flask, add the aldehyde, urea, and absolute ethanol. Stir for 5 minutes at room temperature.

-

Catalysis & Activation: Add p-TsOH. Causality: The acid catalyst is specifically chosen for its optimal pKa; it protonates the aldehyde to facilitate urea attack, forming the key acyliminium intermediate without hydrolyzing the pendant methyl ester of the diketone.

-

Nucleophilic Addition: Add methyl 4,6-dioxoheptanoate dropwise. Equip the flask with a reflux condenser and heat to 75°C.

-

Self-Validation (In-Process Control): Monitor the reaction visually. The mixture will initially be a clear solution. After 2-3 hours, the solution will transition to a turbid suspension. Causality: The resulting DHPM product has significantly lower solubility in hot ethanol than the acyclic precursors, driving the reaction forward via Le Chatelier's principle and providing a visual cue of successful cyclization.

-

Isolation: After 4 hours, verify completion via TLC (Hexane:EtOAc 6:4). Pour the hot mixture into 20 mL of crushed ice water. Stir vigorously for 15 minutes to fully precipitate the product.

-

Purification: Isolate the solid via vacuum filtration, wash with cold water (2 x 5 mL) to remove unreacted urea and acid, and recrystallize from hot ethanol.

Protocol B: Hantzsch Synthesis of 1,4-Dihydropyridines (DHPs)

Objective: Synthesize a symmetrical 1,4-DHP core bearing two pendant ester chains.

Reagents:

-

Methyl 4,6-dioxoheptanoate (2.0 mmol)

-

Substituted Benzaldehyde (1.0 mmol)

-

Ammonium Acetate (5.0 mmol)

-

Methanol (5.0 mL)

Step-by-Step Methodology:

-

Reagent Assembly: Combine all reagents in a microwave-safe vial or round-bottom flask.

-

Dual-Pathway Activation: Heat the mixture to reflux (65°C). Causality: Ammonium acetate acts as both a nitrogen source and a mild buffer. It dissociates into ammonia and acetic acid. The ammonia condenses with one equivalent of methyl 4,6-dioxoheptanoate to form an enamine. Simultaneously, the acetic acid catalyzes a Knoevenagel condensation between the second diketone equivalent and the aldehyde.

-

Self-Validation (In-Process Control): As the Michael addition and subsequent cyclization occur, the reaction mixture will develop a deep yellow/orange hue. Causality: This color change is a direct validation of the formation of the highly conjugated 1,4-dihydropyridine chromophore. UV-lamp inspection (254 nm) of a TLC spot will show intense fluorescence compared to the UV-inactive diketone starting material.

-

Isolation: Upon completion (typically 3-5 hours), cool the mixture to 0°C to induce crystallization. Filter and wash with ice-cold methanol.

High-Throughput MCR Workflow

Fig 2: Standardized experimental workflow for self-validating multicomponent reactions.

Quantitative Data Summary

The following table summarizes the expected parameters and self-validating cues when utilizing methyl 4,6-dioxoheptanoate across different synthetic methodologies.

| Reaction Type | Target Scaffold | Equivalents of Diketone | Catalyst / Additive | Visual In-Process Control | Typical Yield Range |

| Biginelli MCR | Dihydropyrimidinone (DHPM) | 1.0 eq | p-TsOH (0.1 eq) | Turbidity / Precipitation | 75 - 88% |

| Hantzsch MCR | 1,4-Dihydropyridine (DHP) | 2.0 eq | NH₄OAc (Excess) | Deep yellow/orange color | 65 - 80% |

| Knorr-Type | C-Ring Substituted Pyrrole | 1.0 eq | Zn dust / AcOH | Gas evolution (if nitrosated) | 55 - 70% |

Note: The Knorr-type condensation is highly relevant for generating pyrrole building blocks, which are subsequently subjected to hydrogenolysis and Suzuki coupling to yield potent anti-cancer prodigiosenes[2].

References

- PubChemLite - Methyl 4,6-dioxoheptanoate (C8H12O4)

- Source: Organic & Biomolecular Chemistry (Acadia University / DalSpace)

- Michael addition curing synthetic resin for chemical fastening technology (DE102020128717A1)

Sources

Application Note: Methyl 4,6-Dioxoheptanoate in the Synthesis of C-Ring Modified Prodigiosenes for Anti-Leukemic Drug Development

Executive Summary

Methyl 4,6-dioxoheptanoate (CAS: 80480-42-8) is a highly versatile 1,3-dicarbonyl equivalent utilized extensively in advanced pharmaceutical synthesis [1]. While traditional aliphatic building blocks often lack the necessary functional handles for complex heterocycle formation, methyl 4,6-dioxoheptanoate provides precise regiocontrol during Knorr-type condensations. This application note details its critical role as a precursor in synthesizing C-ring modified prodigiosenes—a class of tripyrrolic compounds demonstrating potent anti-cancer and anti-leukemic properties, particularly against K562 chronic myelogenous leukemia (CML) cells [2].

Chemical Profile & Reactivity Rationale

Material Specifications

-

Chemical Name: Methyl 4,6-dioxoheptanoate

-

CAS Number: 80480-42-8

-

Molecular Formula: C8H12O4

-

Molecular Weight: 172.18 g/mol

-

Structural Utility: Features a terminal methyl ester and a 1,3-diketone moiety [3].

Causality Behind Experimental Choices

In the development of prodigiosene-based therapeutics, the structure-activity relationship (SAR) dictates that modifications to the C-ring significantly influence cellular uptake and cytotoxicity [2].

-

Why Methyl 4,6-dioxoheptanoate? Utilizing this specific building block allows for the introduction of pendant alkyl ester groups onto the pyrrole C-ring. The 1,3-diketone system undergoes highly regioselective Knorr condensation with amino ketones, ensuring the pendant ester is positioned correctly to interact with biological targets (such as copper-mediated DNA cleavage pathways) without sterically hindering the subsequent Suzuki cross-coupling required to assemble the tripyrrolic core [2].

Experimental Workflows & Protocols

The following protocols outline a self-validating synthetic system. Each step includes analytical checkpoints to ensure intermediate viability before proceeding, minimizing reagent waste and optimizing final yields.

Protocol 1: Knorr Pyrrole Synthesis (C-Ring Formation)

Objective: Synthesize the functionalized C-ring pyrrole from methyl 4,6-dioxoheptanoate.

-

Preparation: Dissolve methyl 4,6-dioxoheptanoate (1.0 equiv) in glacial acetic acid.

-

Condensation: Slowly add the corresponding α -amino ketone (1.1 equiv) dropwise at room temperature.

-

Heating: Elevate the temperature to 85°C and stir for 4 hours.

-

Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly polar 1,3-diketone spot and the emergence of a UV-active pyrrole spot indicates successful cyclization.

-

Workup: Pour the mixture into ice water, extract with dichloromethane, wash with saturated NaHCO3, dry over MgSO4, and concentrate.

Protocol 2: Deprotection and Formylation

Objective: Prepare the pyrrole for dipyrrinone assembly.

-

Hydrogenolysis: Dissolve the benzyl-protected pyrrole (4 mmol) in THF (65 mL). Add triethylamine (10 drops) and degas with nitrogen for 10 minutes. Add 10% Pd/C (10% by weight) and stir under a hydrogen atmosphere (balloon) overnight at room temperature [2].

-

Filtration: Filter through Celite to remove the palladium catalyst.

-

Formylation: Treat the resulting α -free pyrrole with trimethylorthoformate (TMOF) and trifluoroacetic acid (TFA) at 0°C, then warm to room temperature.

-

Self-Validation Checkpoint: Analyze the crude product via 1 H NMR. A successful formylation is confirmed by the appearance of a distinct aldehyde proton singlet at approximately δ 9.5–9.8 ppm.

Protocol 3: Dipyrrinone Formation & Bromination

Objective: Construct the dipyrrin core and activate it for cross-coupling.

-

Condensation: React the 2-formyl pyrrole with 4-methoxy-3-pyrrolin-2-one under basic conditions, followed by acidic methanol re-esterification to yield the dipyrrinone [2].

-

Bromination (Critical Step): Dissolve the dipyrrinone in dry toluene. Add Phosphorus oxybromide (POBr3, 4.0 equiv) in two separate portions over the course of the reaction.

-

Causality Note: Why a 5-day reaction time? The pendant alkyl ester groups introduce steric bulk that drastically slows the bromination of the dipyrrinone oxygen. In our experience, extending the reaction time to 5 days with excess POBr3 is an absolute requirement to drive the conversion to the 2-bromodipyrrin to completion[2].

Protocol 4: Suzuki Cross-Coupling (Final Assembly)

Objective: Couple the 2-bromodipyrrin with N-Boc pyrrole-2-boronic acid.

-

Reaction: Combine the 2-bromodipyrrin (1.0 equiv), N-Boc pyrrole-2-boronic acid (1.5 equiv), and Pd(PPh3)4 (0.1 equiv) in a degassed mixture of toluene and 2M aqueous Na2CO3.

-

Reflux: Heat to 90°C under nitrogen for 12 hours.

-

Purification: Purify via flash chromatography (Alumina, basic) to yield the target C-ring modified prodigiosene.

Visualizations of Synthetic and Biological Workflows

Caption: Synthetic pathway from Methyl 4,6-dioxoheptanoate to C-ring modified prodigiosenes.

Caption: Biological evaluation workflow of prodigiosenes in K562 leukemia xenograft models.

Data Presentation: Biological Evaluation

The synthesized C-ring modified prodigiosenes were evaluated against human K562 chronic myelogenous leukemia cells (which harbor the BCR-ABL fusion gene) using an in vivo zebrafish xenograft model [2]. The table below summarizes the structure-activity relationship data.

| Compound | Structural Modification (C-Ring) | In Vitro Activity (DNA Cleavage) | In Vivo Zebrafish Xenograft Effect (K562 Cells) |

| Imatinib (Control) | N/A (BCR-ABL Inhibitor) | N/A | Cytostatic (Complete block of proliferation) |

| Prodigiosin (1) | Unmodified | High (EC50: 9.2 µM) | Moderate Cytotoxicity |

| Prodigiosene 8a | Pendant Alkyl Ester | High (EC50: 14.1 µM) | Predominantly Cytostatic |

| Prodigiosene 8b | Pendant Alkyl Ester | Not Tested | Moderately Cytotoxic |

| Prodigiosene 8c | Pendant Alkyl Ester | High | Strongly Cytotoxic |

| Prodigiosene 8d | Dual Ester Functionality | High | Moderately Cytotoxic |

Data Interpretation: The incorporation of pendant alkyl ester groups derived from methyl 4,6-dioxoheptanoate successfully maintains the DNA cleavage ability of the parent prodigiosin while allowing for the tuning of the biological response from cytostatic (Compound 8a) to highly cytotoxic (Compound 8c) [2].

References

-

Smithen, D. A., Forrester, A. M., Corkery, D. P., Dellaire, G., Colpitts, J., McFarland, S. A., Berman, J. N., & Thompson, A. (2013). Investigations regarding the utility of prodigiosenes to treat leukemia. Organic & Biomolecular Chemistry, 11(1), 62-68. Available at:[Link]

Application Note: Protocol for the Michael Addition of Methyl 4,6-dioxoheptanoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Methodological Rationale

Executive Summary

Methyl 4,6-dioxoheptanoate (CAS: 80480-42-8) is a highly versatile 1,3-dicarbonyl building block. Featuring a β-diketone moiety tethered to a methyl ester, it is frequently utilized in the total synthesis of complex heterocycles, including Knorr-type pyrroles, porphyrins, and biologically active prodigiosenes[1].

This application note details a robust, self-validating protocol for utilizing methyl 4,6-dioxoheptanoate as a Michael donor. By exploiting the highly acidic C5 methylene group, researchers can perform 1,4-conjugate additions with various Michael acceptors (e.g., nitroalkenes, α,β-unsaturated ketones) to construct complex, polyfunctionalized carbon frameworks.

Mechanistic Rationale & Chemical Context

The reactivity of methyl 4,6-dioxoheptanoate is governed by its 1,3-diketone system. The C5 methylene protons, flanked by the C4 and C6 carbonyl groups, exhibit a significantly lowered pKa (~9.0) compared to the other aliphatic positions.

-

Enolization: The addition of a mild base (such as triethylamine or DBU) selectively deprotonates the C5 position, generating a highly resonance-stabilized enolate[2].

-

Nucleophilic Attack: This soft nucleophile undergoes a 1,4-conjugate addition when exposed to an electron-deficient alkene (Michael acceptor) rather than a 1,2-direct addition.

-

Solvent Dynamics: The choice of solvent is critical. Non-polar or aprotic polar solvents (e.g., Dichloromethane or Toluene) are preferred. Protic solvents (like water or alcohols) can hydrogen-bond with the enolate intermediate, drastically reducing its nucleophilicity and decelerating the reaction rate[3].

Fig 1. Mechanistic pathway of the base-catalyzed Michael addition.

Reaction Optimization & Quantitative Data

To establish a self-validating system, it is crucial to understand how catalyst and solvent selection impact the yield and stereoselectivity of the addition. The following table summarizes optimization data for the model reaction between methyl 4,6-dioxoheptanoate and trans-β-nitrostyrene, a classic Michael acceptor.

Table 1: Optimization of Base and Solvent Conditions

| Entry | Catalyst / Base (mol %) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes / Causality |

| 1 | Triethylamine (10) | DCM | 25 | 4.0 | 85 | Standard mild conditions; prevents ester hydrolysis. |

| 2 | DBU (10) | DCM | 25 | 1.5 | 92 | Stronger base accelerates enolization; requires strict monitoring. |

| 3 | K₂CO₃ (100) | DMF | 25 | 8.0 | 65 | Heterogeneous; slower reaction, potential for side products. |

| 4 | Ni(II)-diamine (5) | THF | 25 | 12.0 | 88 | Provides high stereocontrol for asymmetric synthesis[4]. |

| 5 | Squaramide IV (5) | Toluene | 25 | 24.0 | 90 | Excellent enantioselectivity (up to 95% ee) via dual H-bonding. |

Note: For standard racemic building block synthesis, Entry 1 or 2 is recommended due to operational simplicity and high atom economy.

Detailed Experimental Protocol

This methodology describes the synthesis of the Michael adduct using triethylamine (Et₃N) as a mild base in dichloromethane (DCM).

Materials & Reagents

-

Michael Donor: Methyl 4,6-dioxoheptanoate (1.0 equiv, 5.0 mmol)

-

Michael Acceptor: trans-β-Nitrostyrene (1.1 equiv, 5.5 mmol)

-

Base: Triethylamine (Et₃N) (0.1 equiv, 0.5 mmol)

-

Solvent: Anhydrous Dichloromethane (DCM) (20 mL)

-

Quench: Saturated aqueous Ammonium Chloride (NH₄Cl)

Step-by-Step Procedure

-

System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) for 5 minutes to prevent oxidative degradation of the enolate.

-

Substrate Solubilization: Dissolve methyl 4,6-dioxoheptanoate (5.0 mmol) in 20 mL of anhydrous DCM. Stir at room temperature (25 °C) until fully homogenized.

-

Enolization: Add Et₃N (0.5 mmol) dropwise to the stirring solution. Allow the mixture to stir for 10 minutes to ensure complete generation of the enolate intermediate. Causality: A catalytic amount of base is sufficient because the resulting nitronate intermediate from the addition step will propagate the catalytic cycle by deprotonating subsequent donor molecules.

-

Conjugate Addition: Slowly add trans-β-nitrostyrene (5.5 mmol) in small portions over 5 minutes. The solution may develop a slight yellow/orange tint, indicative of the charge-transfer complex and subsequent bond formation.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) eluent system. The reaction is typically complete within 4 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by adding 15 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl is a mild proton source that neutralizes the base and protonates the nitronate without risking the acid-catalyzed hydrolysis of the terminal methyl ester.

Work-up and Purification

-

Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL).

-

Combine the organic layers and wash with brine (20 mL) to remove residual water and salts.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10% to 30% Ethyl Acetate in Hexanes) to afford the pure Michael adduct.

Fig 2. Step-by-step experimental workflow for the Michael addition.

Analytical Quality Control (Self-Validation)

To ensure the trustworthiness of the synthesized adduct, the following analytical signatures must be verified:

-

¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of the highly deshielded C5 methylene singlet (~δ 3.6 ppm) of the starting methyl 4,6-dioxoheptanoate. The product will exhibit a new multiplet corresponding to the methine proton at the newly formed stereocenter, typically shifted downfield (δ 4.0 - 4.5 ppm) due to the adjacent carbonyls and the newly attached electron-withdrawing group.

-

¹³C NMR (CDCl₃, 100 MHz): Confirm the presence of the ester carbonyl (~δ 173 ppm) and the two ketone carbonyls (~δ 200-205 ppm). The newly formed C-C bond will result in distinct aliphatic signals in the δ 40-60 ppm range.

-

HRMS (ESI-TOF): Calculate the expected [M+H]⁺ or [M+Na]⁺ mass for the specific adduct and verify via high-resolution mass spectrometry to confirm the exact molecular formula.

References

-

Organic & Biomolecular Chemistry - Acadia University Context: Utilization of methyl 4,6-dioxoheptanoate in the synthesis of Knorr-type pyrroles and prodigiosenes. Source: 1

-

Scope and Mechanism of Enantioselective Michael Additions of 1,3-Dicarbonyl Compounds to Nitroalkenes Catalyzed by Nickel(II)−Diamine Complexes Context: Mechanistic insights and optimization of Ni(II) catalyzed Michael additions for 1,3-dicarbonyls. Source:4

-

Application Notes and Protocols for Michael Addition using Diethyl Maleate Context: General protocols and mechanistic rationale for base-catalyzed Michael additions of β-dicarbonyl compounds. Source: 2

-

Michael addition using dialkyldithiocarbamate and xanthate derivatives as organocatalysts Context: Analysis of solvent dynamics and hydrogen-bonding effects on the nucleophilicity of enolates in Michael additions. Source:3

Sources

Advanced Application Note: Methyl 4,6-Dioxoheptanoate as a Strategic Building Block in Natural Product Synthesis

Introduction

Methyl 4,6-dioxoheptanoate (CAS 80480-42-8) is a highly versatile 1,3-dicarbonyl building block [1] widely utilized in advanced organic synthesis. Its unique structural topology—featuring a reactive β -diketone moiety tethered to an aliphatic methyl ester—makes it an ideal precursor for the construction of highly functionalized heterocycles. In drug development and natural product synthesis, this compound is prominently featured in the total synthesis of pyrroles, porphyrins, and prodigiosenes—a class of red tripyrrolic pigments known for their potent anti-cancer, immunosuppressive, and anti-microbial properties [2].

Mechanistic Insights and Rationale (E-E-A-T)

The strategic value of methyl 4,6-dioxoheptanoate lies in its orthogonal reactivity. The 1,3-dicarbonyl system is primed for Knorr-type condensations, while the terminal methyl ester remains unreactive under the mildly acidic reductive conditions of the Knorr synthesis, preserving a vital handle for downstream derivatization.

Causality in Experimental Design:

-

Regioselective Pyrrole Formation: In the Knorr condensation, an aminomalonate derivative (generated in situ via the reduction of an oximinomalonate using zinc dust in glacial acetic acid) attacks the sterically less hindered carbonyl of methyl 4,6-dioxoheptanoate. This regioselectivity is critical for establishing the correct substitution pattern of the resulting pyrrole C-ring [3].

-

Bromination Kinetics: The conversion of dipyrrinones to 2-bromodipyrrins requires extended reaction times (up to 5 days) and excess phosphoryl bromide ( POBr3 ). The causality here is driven by the high activation energy required to substitute the strongly conjugated enol-oxygen of the dipyrrinone core. Adding POBr3 in two portions ensures that the reagent is not depleted by ambient moisture over the extended reflux period [2].

-

Suzuki-Miyaura Coupling: The final assembly of the prodigiosene framework utilizes a Suzuki cross-coupling. The choice of N-Boc-pyrrole-2-boronic acid under mild basic conditions ( Na2CO3 ) prevents the premature hydrolysis of the pendant methyl ester derived from the original methyl 4,6-dioxoheptanoate building block [2].

Synthetic Workflow Visualization

Synthetic workflow from Methyl 4,6-dioxoheptanoate to prodigiosene natural product analogs.

Experimental Protocols

The following protocols outline the self-validating system for converting methyl 4,6-dioxoheptanoate into a prodigiosene analog. Each step includes built-in validation markers to ensure protocol fidelity.

Protocol A: Synthesis of Functionalized Pyrrole via Knorr Condensation

Objective: Construct the pyrrole C-ring using methyl 4,6-dioxoheptanoate.

-

Preparation: Dissolve dibenzyl hydroxyiminomalonate (1.0 equiv) and methyl 4,6-dioxoheptanoate (1.05 equiv) in glacial acetic acid to achieve a 0.5 M concentration.

-

In Situ Reduction: Heat the mixture to 65 °C. Slowly add zinc dust (3.0 equiv) in small portions over 45 minutes. Caution: The reaction is highly exothermic. The rate of addition must be controlled to maintain the internal temperature between 65–85 °C to prevent decomposition.

-

Condensation: Once the zinc addition is complete, heat the mixture at 85 °C for an additional 2 hours. Self-Validation Marker: The transition of the mixture from a pale suspension to a deep red/brown solution indicates successful pyrrole formation.

-

Workup: Pour the hot mixture into ice water to precipitate the product. Filter, wash thoroughly with water to remove residual zinc salts, and recrystallize from ethanol to yield the functionalized pyrrole.

Protocol B: Downstream Conversion to Prodigiosene Analogs

Objective: Elaborate the pyrrole into the tripyrrolic prodigiosene core.

-

Formylation:

-

Subject the benzyl ester pyrrole to hydrogenolysis (10% Pd/C, H2 balloon, overnight in THF). Filter through Celite to remove the catalyst.

-

Treat the resulting α -free pyrrole with trimethylorthoformate (TMOF) and trifluoroacetic acid (TFA) at 0 °C to install the 2-formyl group.

-

-

Dipyrrinone Formation:

-

Condense the 2-formyl pyrrole with 4-methoxy-3-pyrrolin-2-one in the presence of a base (e.g., aqueous NaOH in methanol). Acidify the solution to precipitate the dipyrrinone intermediate.

-

-

Bromination:

-

Dissolve the dipyrrinone in anhydrous dichloromethane under an N2 atmosphere.

-

Add POBr3 (2.0 equiv) and reflux for 24 hours.

-

Critical Step: Cool slightly, add a second portion of POBr3 (2.0 equiv), and reflux for an additional 72 hours. This extended timeline is strictly required to overcome the high activation barrier of the enol-oxygen substitution [2]. Quench carefully with saturated aqueous NaHCO3 at 0 °C.

-

-

Suzuki Coupling:

-

Combine the 2-bromodipyrrin (1.0 equiv), N-Boc-pyrrole-2-boronic acid (1.2 equiv), LiCl (3.0 equiv), and Pd(PPh3)4 (0.1 equiv) in 1,2-dimethoxyethane.

-

Add degassed 2M aqueous Na2CO3 (4.0 equiv). Heat to 85 °C for 24 hours.

-

Purify via silica gel chromatography to isolate the target prodigiosene.

-

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes and reaction parameters for the synthesis of prodigiosene analogs starting from methyl 4,6-dioxoheptanoate.

| Synthetic Step | Key Reagents & Conditions | Timeframe | Typical Yield (%) | Mechanistic Purpose |

| 1. Knorr Condensation | Zn dust, Glacial AcOH, 85 °C | 3 hours | 50 - 65% | Construct the highly substituted C-ring pyrrole core. |

| 2. Hydrogenolysis & Formylation | Pd/C, H2 ; then TMOF, TFA, 0 °C | 18 hours | 80 - 90% | Deprotect the α -position and install the aldehyde for coupling. |

| 3. Dipyrrinone Synthesis | 4-methoxy-3-pyrrolin-2-one, Base | 12 hours | 70 - 85% | Form the conjugated A-B bicyclic ring system. |

| 4. Bromination | POBr3 (4.0 eq total), DCM, Reflux | 96 - 120 hours | 60 - 75% | Activate the dipyrrinone core for palladium-catalyzed cross-coupling. |

| 5. Suzuki Coupling | N-Boc-pyrrole-2-boronic acid, Pd(PPh3)4 | 24 hours | 55 - 65% | Attach the final pyrrole ring to complete the prodigiosene scaffold. |

References

-

Title: Synthetic prodigiosenes and the influence of C-ring substitution on DNA cleavage, transmembrane chloride transport and basicity Source: Organic & Biomolecular Chemistry (Acadia University / RSC Publishing) URL: [Link]

-

Title: Chemistry and Properties - TARGETS IN HETEROCYCLIC SYSTEMS Source: Società Chimica Italiana URL: [Link]

Illuminating the Tautomeric Chameleon: A Detailed Guide to the NMR Spectroscopic Characterization of Methyl 4,6-dioxoheptanoate

Abstract

This comprehensive application note provides a detailed guide for the structural elucidation of Methyl 4,6-dioxoheptanoate using Nuclear Magnetic Resonance (NMR) spectroscopy. This β-keto ester is of significant interest in synthetic chemistry and drug development, and its characterization is complicated by the presence of keto-enol tautomerism. This document offers an in-depth exploration of the theoretical underpinnings of this tautomerism and its manifestation in NMR spectra. We present detailed, field-proven protocols for sample preparation and the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR data. By explaining the causality behind experimental choices and providing predicted spectral data, this guide equips researchers, scientists, and drug development professionals with the necessary tools for the unambiguous characterization of Methyl 4,6-dioxoheptanoate and related β-dicarbonyl compounds.

Introduction: The Dual Nature of Methyl 4,6-dioxoheptanoate

Methyl 4,6-dioxoheptanoate, a key building block in organic synthesis, possesses a β-dicarbonyl moiety that imparts a fascinating dual chemical personality. This structural feature allows the molecule to exist in a dynamic equilibrium between two constitutional isomers: the keto and the enol forms. This phenomenon, known as keto-enol tautomerism, is a fundamental concept in organic chemistry and profoundly influences the compound's reactivity and spectroscopic properties.[1][2]

The ability to unequivocally characterize both tautomers is paramount for understanding reaction mechanisms, ensuring quality control, and guiding drug design. NMR spectroscopy stands as the most powerful analytical technique for this purpose, offering a detailed window into the molecular structure and the dynamic interplay between the keto and enol forms.[3] This guide will provide the scientific community with a robust framework for the complete NMR-based structural assignment of Methyl 4,6-dioxoheptanoate.

The Heart of the Matter: Keto-Enol Tautomerism in NMR

The interconversion between the keto and enol tautomers involves the migration of a proton and the shifting of electrons, as illustrated below.[4]

Caption: Workflow for 2D NMR based structural elucidation.

COSY (Correlation Spectroscopy):

-

Set up a standard gradient-selected COSY (gCOSY) experiment.

-

Acquire the data with a sufficient number of increments in the indirect dimension (typically 256-512) and a suitable number of scans per increment (usually 2-4).

-

Process the 2D data to reveal correlations between J-coupled protons.

HSQC (Heteronuclear Single Quantum Coherence):

-

Utilize a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence.

-

Optimize the spectral widths to encompass all proton and carbon signals.

-

Acquire the data, which will show correlations between protons and their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation):

-

Employ a standard gradient-selected HMBC pulse sequence.

-

Set the long-range coupling delay to an optimized value (typically for 8-10 Hz) to observe two- and three-bond correlations.

-

Acquire and process the data to establish long-range connectivity between protons and carbons.

Data Interpretation: Deciphering the Spectra

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for both the keto and enol tautomers of Methyl 4,6-dioxoheptanoate in CDCl₃. These predictions are based on established chemical shift ranges and data from analogous β-keto esters. [5]

Predicted ¹H NMR Data

| Assignment | Keto Form (Predicted) | Enol Form (Predicted) | Multiplicity | Coupling Constant (J) in Hz (Predicted) |

| H-2 | ~2.6 t | ~2.5 t | triplet | ~7.0 |

| H-3 | ~2.8 t | ~2.7 t | triplet | ~7.0 |

| H-5 | ~3.5 s | ~5.5 s | singlet | - |

| H-7 | ~2.2 s | ~2.1 s | singlet | - |

| OCH₃ | ~3.7 s | ~3.7 s | singlet | - |

| Enolic OH | - | ~12.0-13.0 br s | broad singlet | - |

Predicted ¹³C NMR Data

| Assignment | Keto Form (Predicted) | Enol Form (Predicted) |

| C-1 | ~173 | ~173 |

| C-2 | ~35 | ~35 |

| C-3 | ~45 | ~40 |

| C-4 | ~202 | ~190 |

| C-5 | ~58 | ~98 |

| C-6 | ~202 | ~195 |

| C-7 | ~30 | ~25 |

| OCH₃ | ~52 | ~52 |

Concluding Remarks

This application note provides a comprehensive and practical guide to the NMR spectroscopic characterization of Methyl 4,6-dioxoheptanoate. By following the detailed protocols and utilizing the provided spectral predictions, researchers can confidently elucidate the structure of this important molecule and quantify the equilibrium between its keto and enol tautomers. The methodologies described herein are broadly applicable to the characterization of other β-dicarbonyl compounds, making this a valuable resource for the wider chemical and pharmaceutical research communities. The integration of 1D and 2D NMR techniques, as outlined, provides a self-validating system for structural assignment, ensuring the scientific integrity of the results.

References

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Pharmaceuticals (Basel). 2023;16(10):1339. [Link]

-

Katritzky AR, Zhang S, Singh SK. Preparation of β-Keto Esters and β-Diketones by C-Acylation/Deacetylation of Acetoacetic Esters and Acetonyl Ketones with 1-Acylbenzotriazoles. J Org Chem. 2004;69(18):6787-6790. [Link]

-

Rogers MT, Burdett JL. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry. 1965;43(5):1516-1526. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Semantic Scholar. [Link]

-

Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

-

Methyl 4,6-dioxoheptanoate (C8H12O4). PubChemLite. [Link]

-

SUPPORTING INFORMATION. MDPI. [Link]

-

CID 22173980 | C7H9O4-. PubChem. [Link]

-

Fulmer GR, Miller AJM, Sherden NH, et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. 2010;29(9):2176-2179. [Link]

-

Keto Enol Tautomerization. Chemistry Steps. [Link]

-

Methyl 4-oxoheptanoate. PubChem. [Link]

-

13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0294081). NP-MRD. [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

-

Synthesis And Characterization Of Methyl 4, 6-O-Enzylidene- Α-D-Glucopyranoside Derivatives. ResearchGate. [Link]

-

13C NMR spectrum of compound 1 in MeOH-d4. ResearchGate. [Link]

-

Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. J. Chem. Educ. 2005, 82, 1, 113. [Link]

-

Synthesis and Molecular Structure of Methyl 4-O-methyl-α-D-glucopyranuronate. Molecules. 2005;10(1):138-145. [Link]

-

Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy. Letters in Organic Chemistry. 2020;17(12):944-954. [Link]

-

4,6-Dioxoheptanoic acid, TMS derivative. NIST WebBook. [Link]

-

1H (500 MHz) and 13C (125 MHz) NMR Data of Compounds 4−6 in DMSO-d6. ResearchGate. [Link]

-

NMR Data for the Methyl Esters of Compounds 4 and 6 a. ResearchGate. [Link]

-

Synthesis, Crystal Structure, and High-Resolution NMR Spectroscopy of Methyl 3-azido-2,3-dideoxy-4,6-di-O-p-tolylsulfonyl-alpha-D-xylo-hexopyranoside. Carbohydrate Research. 2005;340(1):47-53. [Link]

-

NMR Sample Preparation. Chemical Research Support, Weizmann Institute of Science. [Link]

-

NMR Sample Preparation. Iowa State University. [Link]

-

Sample Preparation & NMR Tubes. Chemical Research Support, Weizmann Institute of Science. [Link]

-

Sample Preparation. University College London. [Link]

-

22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

Sources

Large-Scale Synthesis of Methyl 4,6-dioxoheptanoate: A Scalable Protocol for Drug Development

Executive Summary

Methyl 4,6-dioxoheptanoate (CAS: 80480-42-8) is a highly versatile 1,3-diketone building block. It is prominently utilized in the synthesis of complex heterocycles, such as linear pentapyrroles[1], and serves as a critical intermediate in elucidating the biosynthesis pathways of macrotetrolide antibiotics like nonactin[2]. The compound's bifunctional architecture—featuring both a reactive 1,3-diketone moiety and a terminal methyl ester—makes it an indispensable precursor in medicinal chemistry and advanced polymer synthesis.

This application note details a highly controlled, scalable three-step synthetic workflow. By employing orthogonal protecting group strategies and chelation-directed acylation, this protocol avoids the complex mixtures typically associated with direct Claisen condensations, ensuring high purity and reliable yields suitable for large-scale drug development.

Mechanistic Rationale & Pathway Design

Direct base-catalyzed condensation between acetone and dimethyl succinate is notoriously inefficient due to competing self-condensations (e.g., Dieckmann or Stobbe-type side reactions) and uncontrolled aldol additions. To establish a self-validating and high-yielding system, this protocol utilizes the acylation of t-butyl acetoacetate [1].

Causality Behind Experimental Choices:

-

Chelation-Controlled C-Acylation: The core carbon-carbon bond formation is achieved by reacting methyl succinyl chloride with the enolate of t-butyl acetoacetate. Magnesium ethoxide[Mg(OEt)₂] is specifically chosen as the base because the Mg²⁺ ion forms a rigid, six-membered bidentate chelate with the acetoacetate enolate. This chelation shields the oxygen atoms, strictly directing the electrophilic attack of the acid chloride to the central carbon, thereby completely suppressing unwanted O-acylation[2].

-

Orthogonal Deprotection: The use of a t-butyl ester alongside a methyl ester provides perfect orthogonality. Under acidic conditions (catalytic p-toluenesulfonic acid) and heat, the t-butyl group undergoes a highly specific elimination to form isobutylene gas. The resulting transient β -keto acid immediately undergoes thermal decarboxylation (releasing CO₂) to yield the target 1,3-diketone. The methyl ester remains entirely unaffected by these conditions[1].

Synthetic Workflow Visualization

Figure 1: Three-step scalable synthetic workflow for Methyl 4,6-dioxoheptanoate.

Quantitative Data & Reagent Summary

Table 1: Reagent Stoichiometry and Reaction Parameters

| Step | Reagent / Intermediate | Equivalents | Reaction Conditions | Expected Yield |

| 1 | Succinic Anhydride | 1.0 eq | Anhydrous MeOH, Reflux, 2 h | 95–98% |

| 2 | Monomethyl Succinate | 1.0 eq | SOCl₂ (1.5 eq), cat. DMF, 50°C, 3 h | 85–90% |

| 3a | t-Butyl Acetoacetate | 1.0 eq | Mg(OEt)₂ (0.55 eq), THF, 0°C to RT | N/A (Isolated crude) |

| 3b | Acylated Intermediate | 1.0 eq | p-TsOH (0.1 eq), Toluene, 110°C, 4 h | 45–55% (Over 2 steps) |

Table 2: Expected Analytical Characterization (¹H NMR, 400 MHz, CDCl₃)

| Position | Shift (δ, ppm) | Multiplicity | Integration | Structural Assignment |

| C7 | ~2.15 | Singlet | 3H | Terminal methyl group (CH₃-CO-) |

| C2, C3 | ~2.65 - 2.85 | Multiplets | 4H | Ethylene bridge (-CH₂-CH₂-) |

| C5 | ~3.60 | Singlet | 2H | Active methylene (-CO-CH₂-CO-) |

| O-CH₃ | ~3.68 | Singlet | 3H | Methyl ester (-O-CH₃) |

| Enol-H | ~5.50 | Singlet | Variable | Vinylic proton of the enol tautomer |

| Enol-OH | > 14.0 | Broad Singlet | Variable | Hydrogen-bonded enol hydroxyl |

(Note: 1,3-diketones exist in a solvent-dependent keto-enol tautomeric equilibrium. Integration of the C5 methylene and enol signals will vary based on the tautomeric ratio).

Step-by-Step Experimental Protocol

Step 1: Synthesis of Monomethyl Succinate

-

Preparation: Suspend succinic anhydride (100 g, 1.0 mol) in anhydrous methanol (300 mL) in a 1 L round-bottom flask equipped with a reflux condenser.

-

Reaction: Heat the mixture to reflux (approx. 65°C) with continuous stirring for 2 hours.

-

Self-Validation: Succinic anhydride is poorly soluble in cold methanol. The reaction is visually validated when the suspension transitions into a completely clear, homogenous solution, indicating full conversion to the monoester.

-

Isolation: Concentrate the solution in vacuo to remove excess methanol. The resulting white crystalline solid (monomethyl succinate) is dried under high vacuum and used without further purification.

Step 2: Synthesis of Methyl Succinyl Chloride

-

Preparation: Transfer the monomethyl succinate (132 g, 1.0 mol) to a strictly dry 1 L flask under argon. Add 3 drops of anhydrous N,N-dimethylformamide (DMF).

-

Addition: Slowly add thionyl chloride (SOCl₂, 109 mL, 1.5 mol) dropwise via an addition funnel at room temperature.

-

Reaction: Once addition is complete, heat the mixture to 50°C for 3 hours.

-

Causality: DMF reacts with SOCl₂ to form a catalytic Vilsmeier-Haack intermediate, drastically accelerating the chlorination.

-

Self-Validation: The reaction generates SO₂ and HCl gases. The cessation of gas bubbling serves as a physical indicator that the conversion to the acid chloride is complete.

-

-

Purification: Remove excess SOCl₂ by distillation under reduced pressure. The resulting methyl succinyl chloride is a pale yellow liquid.

Step 3: Acylation and Decarboxylation to Target Compound

-

Enolate Formation: In a dry 2 L flask under argon, suspend magnesium ethoxide (63 g, 0.55 mol) in anhydrous THF (500 mL). Add t-butyl acetoacetate (158 g, 1.0 mol) dropwise at room temperature. Stir for 1 hour to ensure complete formation of the Mg-chelated enolate.

-

Acylation: Cool the reaction mixture to 0°C using an ice bath. Add the freshly prepared methyl succinyl chloride (150 g, 1.0 mol) dropwise over 45 minutes. Allow the mixture to warm to room temperature and stir overnight.

-

Workup: Quench the reaction carefully with cold 1M HCl (500 mL) to break the magnesium chelate. Extract the aqueous layer with ethyl acetate (3 × 300 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude acylated intermediate.

-

Decarboxylation: Dissolve the crude intermediate in toluene (600 mL) and add p-toluenesulfonic acid monohydrate (p-TsOH, 19 g, 0.1 mol). Equip the flask with a reflux condenser and heat to 110°C.

-

Self-Validation: Vigorous gas evolution (isobutylene and CO₂) will be observed. The reaction is complete when gas evolution entirely ceases (typically 3–4 hours).

-

-

Final Isolation: Cool the mixture, wash with saturated NaHCO₃ to remove the acid catalyst, dry, and concentrate. Purify the crude product via fractional distillation under mild vacuum (e.g., 0.1 mmHg) to prevent thermal degradation of the 1,3-diketone, yielding pure Methyl 4,6-dioxoheptanoate as a pale oil.

References

-

Anstine, D. T., & Lightner, D. A. (2014). Intramolecular Hydrogen Bonding and Linear Pentapyrrole Conformation. Monatshefte für Chemie, 145(7), 1117–1135. Available at:[Link]

-

Rong, J., Nelson, M. E., Kusche, B., & Priestley, N. D. (2010). Nonactin Biosynthesis: Unexpected Patterns of Label Incorporation from 4,6-Dioxoheptanoate Show Evidence of a Degradation Pathway for Levulinate through Propionate in Streptomyces griseus. Journal of Natural Products, 73(12), 2009–2012. Available at:[Link]

Sources

Application Note & Protocol: High-Purity Isolation of Methyl 4,6-Dioxoheptanoate via Silica Gel Column Chromatography

Abstract

Methyl 4,6-dioxoheptanoate is a versatile β,δ-diketo ester intermediate crucial for the synthesis of various heterocyclic compounds and complex organic molecules. Its synthesis, often proceeding from precursors like Meldrum's acid, typically yields a crude product containing unreacted starting materials, catalysts, and side-products.[1][2] Achieving high purity is paramount for the success of subsequent high-stakes applications in pharmaceutical and materials science research. This document provides a comprehensive, field-proven guide for the purification of methyl 4,6-dioxoheptanoate using silica gel column chromatography, emphasizing the principles behind the methodology to empower researchers to adapt and troubleshoot the protocol effectively.

Introduction: The Rationale for Chromatographic Purification

Column chromatography is a cornerstone preparative technique for the separation and purification of individual compounds from a mixture.[3][4] The process leverages the differential partitioning of components between a stationary phase and a mobile phase.[3] For moderately polar organic molecules like methyl 4,6-dioxoheptanoate, normal-phase chromatography using polar silica gel as the stationary phase is the method of choice.[5][6]

The separation mechanism is governed by the principles of adsorption and elution. Silica gel, with its surface of polar silanol (Si-O-H) groups, strongly adsorbs polar molecules through hydrogen bonding and dipole-dipole interactions.[6] A less polar mobile phase (eluent) is then used to wash the compounds down the column. Non-polar impurities, having minimal interaction with the stationary phase, travel quickly through the column and are eluted first.[3][4] In contrast, more polar compounds are retained more strongly and require a more polar eluent for their elution. Methyl 4,6-dioxoheptanoate, with its two ketone and one ester functional groups, exhibits moderate polarity, allowing for its effective separation from both less polar and more polar contaminants through the careful selection of an appropriate eluent system.

Foundational Step: Eluent System Scouting with Thin-Layer Chromatography (TLC)

Before committing to a large-scale column separation, it is imperative to identify an optimal solvent system using Thin-Layer Chromatography (TLC). TLC is an analytical technique that rapidly predicts the separation achievable on a silica column.[7][8] The goal is to find a solvent mixture that provides a retention factor (Rf) for the target compound between 0.25 and 0.35, ensuring a balance between good resolution and reasonable elution time.

Protocol: TLC Analysis

-

Preparation: Prepare several dilute solutions of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Spotting: Using a capillary tube, carefully spot the solutions onto the baseline of separate silica gel TLC plates.[7]

-

Development: Place each plate in a sealed developing chamber containing a different solvent system. Good starting systems for a moderately polar compound include varying ratios of a non-polar solvent (Hexanes or Heptane) and a moderately polar solvent (Ethyl Acetate or Diethyl Ether).[8][9][10]

-

Test System 1: 4:1 Hexanes:Ethyl Acetate

-

Test System 2: 2:1 Hexanes:Ethyl Acetate

-

Test System 3: 1:1 Hexanes:Ethyl Acetate

-

-

Visualization: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots. Since β-keto esters may not be strongly UV-active, staining with a potassium permanganate (KMnO₄) solution is often effective.

-

Analysis: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) for the product spot in each system. Choose the system that gives an Rf of ~0.3 and shows the best separation from all impurities.

Logical Framework for Eluent Optimization

The choice of eluent polarity is a critical parameter that must be optimized. The following diagram illustrates the decision-making process based on TLC results.

Caption: Logic for optimizing the TLC mobile phase.

Detailed Protocol: Preparative Column Chromatography

This protocol details the purification of methyl 4,6-dioxoheptanoate using the "wet packing" method for preparing the silica gel column, which is highly effective at preventing cracking and channeling of the stationary phase.[3][11]

Materials & Equipment

-

Glass chromatography column with stopcock

-

Silica gel (230-400 mesh for flash chromatography)

-

Technical grade solvents (Hexanes, Ethyl Acetate)

-

Sand (washed)

-

Cotton or Glass Wool

-

Collection vessels (test tubes or flasks)

-

TLC plates, chamber, and visualization reagents

-

Rotary evaporator

Experimental Parameters Summary

| Parameter | Recommended Specification | Rationale |

| Stationary Phase | Silica Gel, 230-400 mesh | High surface area provides excellent resolving power for preparative separations.[4][5] |

| Silica:Crude Ratio | 30:1 to 50:1 by weight | Ensures sufficient stationary phase to interact with the entire sample and achieve separation.[3] |

| Eluent System | Hexanes:Ethyl Acetate | A versatile, common system with tunable polarity suitable for moderately polar compounds.[8] |